molecular formula C11H16N2O2 B12426464 Nor neostigmine-d6

Nor neostigmine-d6

Cat. No.: B12426464
M. Wt: 214.29 g/mol
InChI Key: FWNHTEHWJKUVPG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor neostigmine-d6 is a deuterium-labeled derivative of nor neostigmine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure of nor neostigmine to form this compound. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor neostigmine-d6 involves the incorporation of deuterium into the molecular structure of nor neostigmine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nor neostigmine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Nor neostigmine-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of pharmaceutical compounds.

    Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes.

    Medical Research: Investigated for its potential therapeutic effects and interactions with other drugs.

    Industrial Applications: Used in the development of new drugs and in quality control processes.

Mechanism of Action

Nor neostigmine-d6 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and cholinergic receptors. The pathways involved in its mechanism of action include the cholinergic and parasympathetic pathways .

Comparison with Similar Compounds

Uniqueness of Nor Neostigmine-d6: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

214.29 g/mol

IUPAC Name

[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3

InChI Key

FWNHTEHWJKUVPG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.